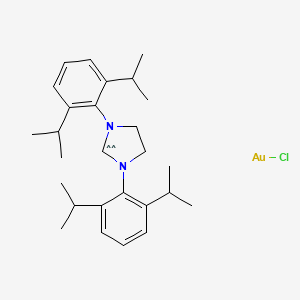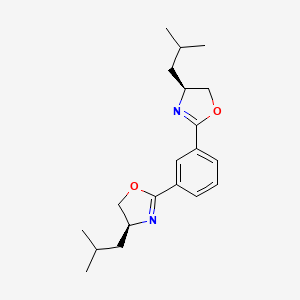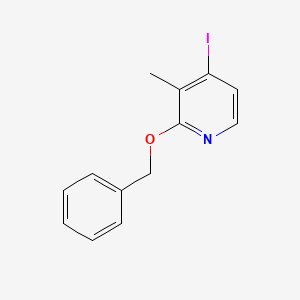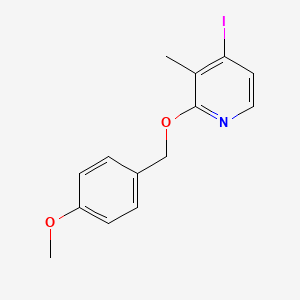
2-(Hydroxymethyl)-5-methoxy-4H-pyran
Overview
Description
2-(Hydroxymethyl)-5-methoxy-4H-pyran is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis : Hydroboration and oxidation of related compounds like 2-methoxy-3,4-dihydro-2H-pyran can yield dimethoxytetrahydropyran derivatives (Srivastava & Brown, 1970). These compounds are useful in studying the anomeric effect in organic chemistry (Sweet & Brown, 1968).
Pharmaceutical Applications : Derivatives of 2H-pyran-2-ones, synthesized from compounds like 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene, show potential in pharmaceutical and nutraceutical applications (Kočevar et al., 1992). Additionally, pyran derivatives have been found effective in inhibiting acid corrosion, which can be relevant in material preservation in pharmaceutical industries (Saranya et al., 2020).
Biomimetic Synthesis : The synthesis of benzene derivatives from pyrylium salts, leading to compounds like ethyl 2,4-dimethoxy-6-methylbenzoate, demonstrates the potential of biomimetic approaches in creating complex aromatic structures (Griffin, Leeper, & Staunton, 1984).
Medicinal Chemistry : Synthesis strategies for dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans using related compounds like 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one have been developed, showing potential applications in various medicinal fields (Borah, Dwivedi, & Chowhan, 2021).
Material Science : Pyran-containing emitters have been developed for use in organic light-emitting diodes (OLEDs), exhibiting high photoluminescent quantum yields and saturated red emissions, indicating their potential in advanced display technologies (Yang et al., 2007).
Biological Activity : Some derivatives of 2-hydroxymethyl-5-hydroxy-4H-pyran-4-one have shown herbicidal and growth regulatory activities, suggesting their use in agricultural applications (Veverka & Kráľovičová, 1990).
properties
IUPAC Name |
(5-methoxy-4H-pyran-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7-3-2-6(4-8)10-5-7/h2,5,8H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHWKCGYAZLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



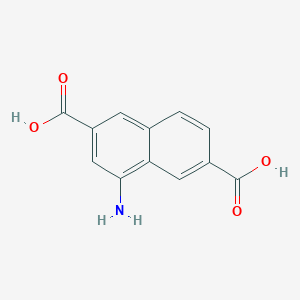
![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
![[1,1':3',1''-Terphenyl]-3,3'',5'-tricarboxylic acid](/img/structure/B8196825.png)

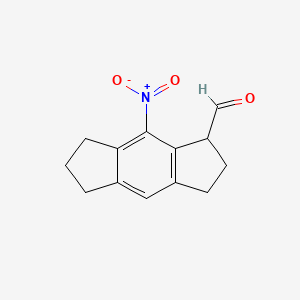
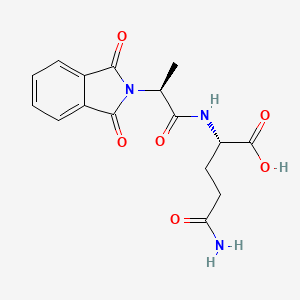
![(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196843.png)
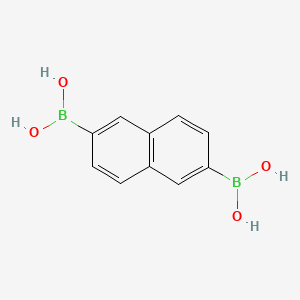
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B8196851.png)

